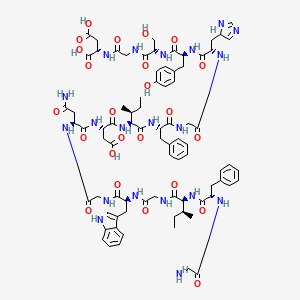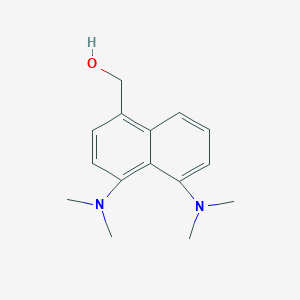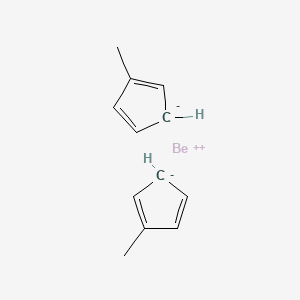
beryllium;2-methylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium;2-methylcyclopenta-1,3-diene is an organometallic compound that features a beryllium atom coordinated to a 2-methylcyclopenta-1,3-diene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;2-methylcyclopenta-1,3-diene typically involves the reaction of beryllium chloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is to use lithium aluminum hydride (LiAlH4) as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous conditions to avoid hydrolysis of the beryllium compound.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. similar organometallic compounds are produced using large-scale reactors with precise control over temperature, pressure, and atmosphere to ensure high purity and yield.
化学反応の分析
Types of Reactions
Beryllium;2-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can further modify the ligand structure or reduce the beryllium center.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: Beryllium oxide and various organic by-products.
Reduction: Modified ligand structures and reduced beryllium species.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Beryllium;2-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in certain reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Limited applications due to the toxicity of beryllium, but studied for its potential use in targeted drug delivery systems.
作用機序
The mechanism of action of beryllium;2-methylcyclopenta-1,3-diene involves the coordination of the beryllium atom to the 2-methylcyclopenta-1,3-diene ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Beryllium;cyclopenta-1,3-diene: Similar structure but without the methyl group on the ligand.
Magnesium;2-methylcyclopenta-1,3-diene: Similar coordination but with magnesium instead of beryllium.
Aluminum;2-methylcyclopenta-1,3-diene: Similar coordination but with aluminum instead of beryllium.
Uniqueness
Beryllium;2-methylcyclopenta-1,3-diene is unique due to the presence of the beryllium atom, which imparts distinct electronic and structural properties compared to its magnesium and aluminum analogs. The methyl group on the ligand also influences the reactivity and stability of the compound, making it a valuable subject of study in organometallic chemistry.
特性
CAS番号 |
163928-85-6 |
|---|---|
分子式 |
C12H14Be |
分子量 |
167.25 g/mol |
IUPAC名 |
beryllium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Be/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 |
InChIキー |
MBQMTHIKCUKDRS-UHFFFAOYSA-N |
正規SMILES |
[Be+2].CC1=C[CH-]C=C1.CC1=C[CH-]C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
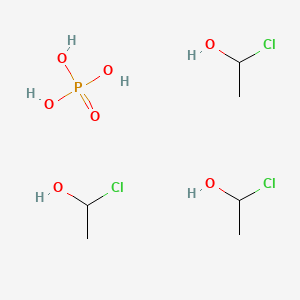
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
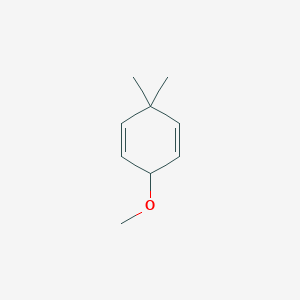
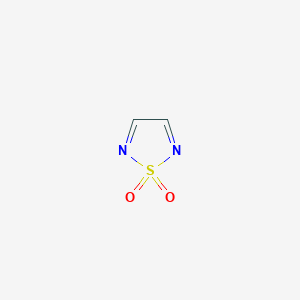
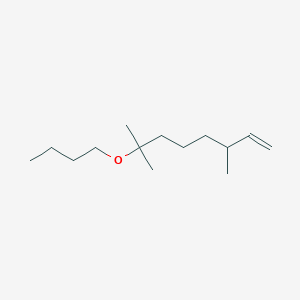

![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
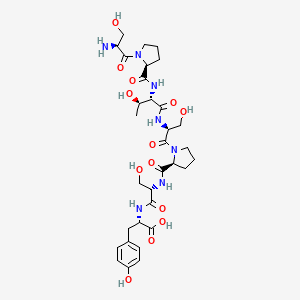
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
